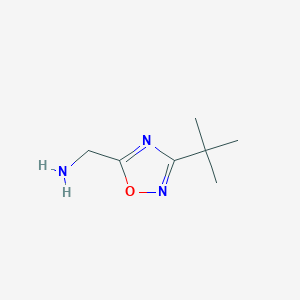![molecular formula C12H19NO2 B1293108 2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid CAS No. 1142202-12-7](/img/structure/B1293108.png)
2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopropylmethyl)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Protease Activated Receptor 1 (PAR1) . PAR1 is a G-protein coupled receptor that plays a crucial role in platelet aggregation . It has been considered as a promising antiplatelet target to prevent thrombotic cardiovascular events in patients with prior myocardial infarction or peripheral arterial diseases .
Mode of Action
This interaction inhibits the receptor’s function, thereby preventing platelet aggregation and reducing the risk of thrombotic cardiovascular events .
Biochemical Pathways
The compound is involved in the thrombin regulation pathway . Thrombin regulates platelet aggregation mainly through actions on PAR1 . By antagonizing PAR1, the compound disrupts this pathway, leading to reduced platelet aggregation .
Pharmacokinetics
Similar compounds have been reported to have poor metabolic stability in human and rat liver microsomes .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of platelet aggregation . This can lead to a decrease in the rate of cardiovascular death, myocardial infarction (MI), stroke, and urgent coronary revascularization .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c14-11(15)12-5-1-2-10(12)7-13(8-12)6-9-3-4-9/h9-10H,1-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJLOBFIYARNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)C(=O)O)CC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141473 |
Source


|
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-12-7 |
Source


|
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-3a(1H)-carboxylic acid, 2-(cyclopropylmethyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201141473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
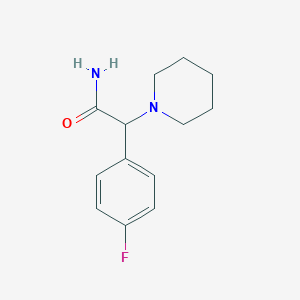
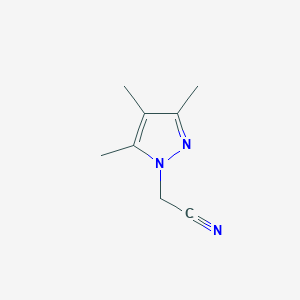

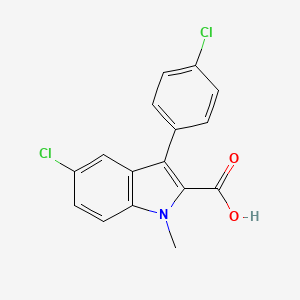
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
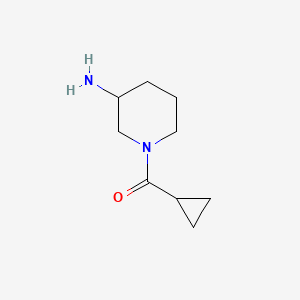
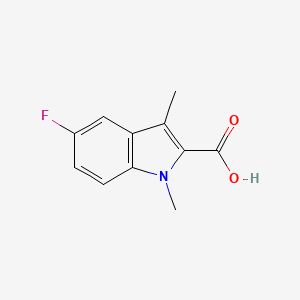
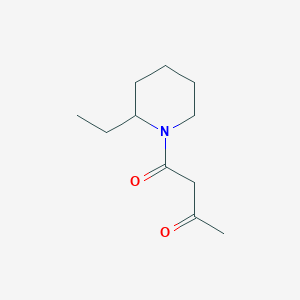

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)

![[(2-Methoxyethyl)(methyl)amino]acetic acid](/img/structure/B1293046.png)
![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)
